[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate
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Overview
Description
[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of [(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate is not fully understood. However, it is believed to act as a protecting group for hydroxyl groups in organic synthesis.
Biochemical And Physiological Effects
[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate does not have any known biochemical or physiological effects.
Advantages And Limitations For Lab Experiments
The use of [(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate in lab experiments has several advantages. It is a stable and easy to handle compound. It is also readily available and cost-effective. However, it has some limitations, such as its limited solubility in some solvents.
Future Directions
There are several future directions for the use of [(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate. One possible direction is the development of new protecting groups for hydroxyl groups in organic synthesis. Another direction is the synthesis of new natural products and pharmaceuticals using this compound as a starting material. Additionally, the use of this compound in the development of new materials with unique properties is another potential future direction.
Conclusion:
[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate is a chemical compound with significant potential in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research fields.
Synthesis Methods
[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate is synthesized through a multi-step process involving the conversion of various chemical reagents. The synthesis method involves the reaction of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with methanol in the presence of potassium carbonate to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl methanol. This intermediate is then reacted with methyl acetate in the presence of sodium methoxide to form [(2S,3S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate.
Scientific Research Applications
[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate has various scientific research applications. It is used in the synthesis of various natural products and pharmaceuticals. It is also used as a protecting group for hydroxyl groups in organic synthesis.
properties
CAS RN |
13964-14-2 |
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Product Name |
[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate |
Molecular Formula |
C17H24O11 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[(2S,3S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H24O11/c1-8(18)23-6-13-15(25-10(3)20)17(27-12(5)22)16(26-11(4)21)14(28-13)7-24-9(2)19/h13-17H,6-7H2,1-5H3/t13-,14+,15-,16+,17? |
InChI Key |
NSESSVVOVAHLTQ-SJJOOFSGSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C([C@H]([C@@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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